Methyl 2-(5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)acetate
Methyl 2-(5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)acetate
Brand Name:
Vulcanchem
CAS No.:
105219-75-8
VCID:
VC20797566
InChI:
InChI=1S/C11H12N2O3S/c1-5-6(2)17-11-9(5)10(15)12-7(13-11)4-8(14)16-3/h4H2,1-3H3,(H,12,13,15)
SMILES:
CC1=C(SC2=C1C(=O)NC(=N2)CC(=O)OC)C
Molecular Formula:
C11H12N2O3S
Molecular Weight:
252.29 g/mol
Methyl 2-(5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)acetate
CAS No.: 105219-75-8
Cat. No.: VC20797566
Molecular Formula: C11H12N2O3S
Molecular Weight: 252.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 105219-75-8 |
|---|---|
| Molecular Formula | C11H12N2O3S |
| Molecular Weight | 252.29 g/mol |
| IUPAC Name | methyl 2-(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)acetate |
| Standard InChI | InChI=1S/C11H12N2O3S/c1-5-6(2)17-11-9(5)10(15)12-7(13-11)4-8(14)16-3/h4H2,1-3H3,(H,12,13,15) |
| Standard InChI Key | HAHGFZCGLMLOCV-UHFFFAOYSA-N |
| SMILES | CC1=C(SC2=C1C(=O)NC(=N2)CC(=O)OC)C |
| Canonical SMILES | CC1=C(SC2=C1C(=O)NC(=N2)CC(=O)OC)C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator